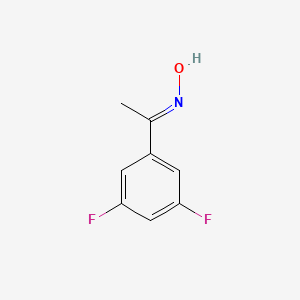

3',5'-Difluoroacetophenone oxime

Description

3',5'-Difluoroacetophenone oxime is a fluorinated oxime derivative synthesized from its ketone precursor, 3',5'-difluoroacetophenone (CAS: 123577-99-1; molecular formula: C₈H₆F₂O; molecular weight: 156.13 g/mol) . The compound features two fluorine atoms at the 3' and 5' positions of the acetophenone ring, which enhance its electronegativity and influence its reactivity in organic transformations. The oxime functional group (–C=N–OH) is typically introduced via condensation of the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under basic conditions (e.g., pyridine), a method widely used for oxime synthesis . This compound is of interest in medicinal chemistry due to fluorine’s role in improving metabolic stability and binding affinity in drug candidates .

Properties

CAS No. |

149773-89-7 |

|---|---|

Molecular Formula |

C8H7F2NO |

Molecular Weight |

171.14 g/mol |

IUPAC Name |

(NZ)-N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3/b11-5- |

InChI Key |

OLANPVRYDYBVJT-WZUFQYTHSA-N |

SMILES |

CC(=NO)C1=CC(=CC(=C1)F)F |

Isomeric SMILES |

C/C(=N/O)/C1=CC(=CC(=C1)F)F |

Canonical SMILES |

CC(=NO)C1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine Hydrochloride Approach

The most widely reported method for synthesizing 3',5'-difluoroacetophenone oxime involves the direct oximation of 3',5'-difluoroacetophenone using hydroxylamine hydrochloride. In this reaction, the ketone group undergoes nucleophilic addition with hydroxylamine, forming the corresponding oxime. A typical procedure involves refluxing 3',5'-difluoroacetophenone (10 mmol) with hydroxylamine hydrochloride (12 mmol) in a 1:1 ethanol-water mixture, using potassium hydroxide (15 mmol) as the base. The reaction is typically complete within 4–6 hours at 80°C, yielding the oxime as a crystalline solid after neutralization and recrystallization from diethyl ether.

Key Reaction Parameters:

- Molar Ratio: Ketone : NH$$_2$$OH·HCl : KOH = 1 : 1.2 : 1.5

- Solvent System: Ethanol-water (1:1 v/v)

- Temperature: 80°C (reflux)

- Yield: 65–75% after purification

This method’s efficiency depends on maintaining a slight excess of hydroxylamine to drive the reaction to completion. The use of aqueous ethanol enhances reagent solubility while facilitating easy isolation of the product.

Solvent and Base Optimization

Alternative solvent systems, such as methanol or tetrahydrofuran (THF), have been explored to improve reaction kinetics. For instance, substituting ethanol with methanol reduces reflux temperature to 65°C, but may necessitate longer reaction times (8–10 hours). The choice of base also influences yield; sodium hydroxide (NaOH) has been observed to generate higher purity oximes compared to KOH, albeit with a marginal increase in side products.

Grignard Reagent-Based Synthesis

Formation of the Grignard Reagent

A patent-pending method employs a Grignard reagent approach to synthesize 3',5'-difluoroacetophenone oxime with exceptional purity (>99.9%). The process begins with halogenated 3',5'-difluorobenzene derivatives (e.g., 3',5'-difluorobenzyl bromide), which react with magnesium metal in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form the corresponding Grignard reagent. Catalytic additives, such as iodine or ethylene dibromide, accelerate reagent formation, achieving completion within 2–3 hours at 40°C.

Reaction Scheme:

$$

\text{3',5'-Difluorobenzyl bromide} + \text{Mg} \xrightarrow{\text{THF, I}_2} \text{3',5'-Difluorobenzyl-Mg-Br}

$$

Reaction with Ketene

The Grignard reagent is subsequently treated with ketene gas at −10°C to 0°C in hydrocarbon solvents (e.g., hexane), forming 3',5'-difluoroacetophenone as an intermediate. Transition metal ligands, such as copper(I) iodide, are critical for stabilizing the reactive intermediate and preventing undesired side reactions.

Key Conditions:

Oximation and Purification

The intermediate ketone undergoes oximation with hydroxylamine sulfate in aliphatic alcohols (e.g., isopropanol) at 40–45°C for 5–7 hours. The crude oxime is purified via crystallization from cyclopentane, yielding 3',5'-difluoroacetophenone oxime in 80–85% overall yield with <0.1% impurities.

Purification Techniques

Recrystallization

Recrystallization remains the gold standard for purifying 3',5'-difluoroacetophenone oxime. Diethyl ether and cyclic hydrocarbons (e.g., cyclopentane) are preferred due to their selective solubility profiles. For example, dissolving the crude oxime in hot cyclopentane (60°C) and cooling to −20°C yields needle-like crystals with >99% purity.

Solvent Extraction

Partitioning between dichloromethane and water effectively removes unreacted hydroxylamine and inorganic salts. This step is particularly critical in large-scale syntheses, where residual impurities can compromise downstream applications.

Comparative Analysis of Synthesis Routes

The table below contrasts the two primary methods:

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoroacetophenone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 3’,5’-difluoronitrosobenzene.

Reduction: Formation of 3’,5’-difluoroaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3’,5’-Difluoroacetophenone oxime is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, 3’,5’-Difluoroacetophenone oxime is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making 3’,5’-Difluoroacetophenone oxime a candidate for drug development.

Industry: In the industrial sector, 3’,5’-Difluoroacetophenone oxime is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoroacetophenone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3',5'-difluoroacetophenone oxime to other acetophenone oxime derivatives are critical for understanding its unique properties. Below is a comparative analysis:

Structural and Functional Analogues

Key Comparative Insights

- Electronic Effects: Fluorine atoms in 3',5'-difluoroacetophenone oxime increase electronegativity, making it more reactive in nucleophilic substitutions compared to methoxy-substituted analogs (e.g., 4'-methoxyacetophenone oxime) . The trifluoromethyl group in 3'-(trifluoromethyl)acetophenone oxime further amplifies lipophilicity, enhancing membrane permeability in drug design .

- Synthetic Utility: The oxime group in 3',5'-difluoroacetophenone oxime participates in Pd-catalyzed α-arylation reactions with aryl bromides, yielding α-aryl-α,α-difluoroacetophenones in high yields (89%) . This contrasts with 3',5'-difluoro-2'-hydroxyacetophenone, where the hydroxyl group enables chelation-driven applications but limits arylation efficiency .

- Biological Activity: Fluorinated oximes like 3',5'-difluoroacetophenone oxime exhibit enhanced metabolic stability compared to non-fluorinated analogs. Derivatives with aminomethyl groups (e.g., 3'-aminomethyl-4'-hydroxyacetophenone oxime) show specific bioactivity, such as anti-inflammatory and analgesic effects .

- Configuration and Stability: The anti-configuration of oximes (determined via ¹³C NMR) is prevalent in derivatives like 4'-methoxyacetophenone oxime, which adopt a stable cisoid conformation in crystalline states . Fluorine’s steric effects in 3',5'-difluoroacetophenone oxime may influence isomer distribution during synthesis.

Biological Activity

3',5'-Difluoroacetophenone oxime is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

3',5'-Difluoroacetophenone oxime is characterized by the presence of two fluorine atoms on the aromatic ring and an oxime functional group. These structural features contribute to its reactivity and interactions with biological molecules. The oxime group can form hydrogen bonds, enhancing its potential for biological activity.

The biological activity of 3',5'-difluoroacetophenone oxime can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, it has been shown to affect kinase activities, which play a role in cell signaling and growth regulation.

- Cellular Effects : It can influence cell signaling pathways, potentially leading to apoptosis in cancer cells. Studies indicate that it may activate the p53/MDM2 pathway, which is crucial for tumor suppression.

- Metabolic Interactions : The compound interacts with metabolic pathways, inhibiting enzymes essential for nucleotide biosynthesis, thereby affecting DNA replication and repair processes.

Antitumor Activity

Research indicates that 3',5'-difluoroacetophenone oxime exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- Caki-1 (renal cancer)

- 769-P (renal cancer)

These studies suggest that the compound acts as a RAS inhibitor, which is critical in cancer progression .

Antimicrobial Properties

Preliminary investigations have identified antimicrobial activity against certain bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

Pharmacokinetics

The pharmacokinetic profile of 3',5'-difluoroacetophenone oxime is essential for understanding its therapeutic potential:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics due to the presence of fluorine atoms, which enhance lipophilicity.

- Metabolism : It undergoes metabolic transformations that may affect its bioavailability and efficacy. Studies indicate that the stability of the compound can vary under different conditions, impacting its long-term effectiveness .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of 3',5'-difluoroacetophenone oxime:

- In Vitro Studies : Initial screenings revealed that the compound could inhibit cell growth in various cancer cell lines at micromolar concentrations. For instance, IC50 values were determined to be in the range of 10-20 µM for specific tumor types .

- In Vivo Models : Animal studies have shown that administration of 3',5'-difluoroacetophenone oxime leads to significant tumor regression in xenograft models. These findings support its potential as a therapeutic agent in oncology .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 3',5'-Difluoroacetophenone oxime, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two stages: (1) preparation of the parent ketone (3',5'-Difluoroacetophenone) and (2) oxime formation.

- Stage 1 : The ketone can be synthesized via nucleophilic aromatic substitution, where 3,5-difluorophenyl derivatives react with acetylating agents under controlled pH (4–6) to minimize side reactions .

- Stage 2 : Oxime formation uses hydroxylamine hydrochloride (NHOH·HCl) in ethanol or pyridine, with reaction times optimized at 6–8 hours at 60–80°C .

- Critical Factors : pH control during ketone synthesis (prevents decomposition) and stoichiometric excess of hydroxylamine (ensures complete conversion to oxime).

Q. What spectroscopic and analytical techniques are recommended for characterizing 3',5'-Difluoroacetophenone oxime?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms oxime formation (N–OH proton at δ 10–12 ppm; ketone C=O absence). F NMR identifies fluorine environments (δ -110 to -125 ppm for meta-fluorines) .

- IR Spectroscopy : Strong absorption at ~3250 cm (O–H stretch) and 1640 cm (C=N stretch) .

- XRD : Resolves tautomeric preferences (e.g., syn/anti configurations) in crystalline form .

Q. What safety protocols are critical when handling 3',5'-Difluoroacetophenone oxime?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do fluorination patterns (3',5'-positions) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic substitution but deactivate it toward electrophilic attacks. This duality enables selective functionalization (e.g., Suzuki-Miyaura coupling at non-fluorinated positions) .

- Steric Effects : Meta-fluorine placement minimizes steric hindrance, favoring planar transition states in catalytic cycles .

Q. What computational methods validate the tautomeric equilibrium of 3',5'-Difluoroacetophenone oxime?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) models predict syn/anti tautomer stability. Solvent effects (e.g., ethanol) shift equilibrium toward the syn form due to hydrogen bonding .

- MD Simulations : Reveal solvent dynamics’ role in tautomer interconversion rates .

Q. How does 3',5'-Difluoroacetophenone oxime compare to analogs (e.g., 2',4'-difluoro derivatives) in drug-discovery applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.